

# HPLC method development for Roxadustat quantification

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## Compound of Interest

Compound Name: Roxadustat

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An Application Note on the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of **Roxadustat**.

## Abstract

**Roxadustat** is a first-in-class hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease.[1][2][3] It functions by mimicking the body's response to hypoxia, leading to increased endogenous erythropoietin production and improved iron regulation.[1][3][4] This application note details a robust and validated RP-HPLC method for the accurate quantification of **Roxadustat** in bulk drug substance and can serve as a foundational method for analysis in pharmaceutical formulations. The described method is simple, precise, and reproducible, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4][5]

## Physicochemical Properties of Roxadustat

A fundamental understanding of **Roxadustat**'s properties is crucial for method development.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>16</sub> N <sub>2</sub> O <sub>5</sub>	[6]
Molecular Weight	352.3 g/mol	[3][6]
XLogP3-AA (LogP)	3.4	[3]
UV Absorbance Max (λmax)	262 nm	[1][4][5][6]
Chemical Structure	N-((4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)glycine)	[3]

## Recommended HPLC Method

Optimum separation of **Roxadustat** is achieved using a reversed-phase C18 or C8 column. The following conditions are recommended based on validated methods.[4][5][6][7]

## Chromatographic Conditions

Parameter	Recommended Condition
Instrument	HPLC System with PDA or UV Detector
Column	C18 Column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	Methanol : 0.05M Phosphate Buffer (pH 5.0) (70:30 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	262 nm
Column Temperature	28 °C
Injection Volume	20 μL
Run Time	~8 min
Expected Retention Time	~4.6 ± 0.2 min

Note: An alternative mobile phase of Ethanol:Water (80:20 v/v) with pH adjusted to 3.68 using phosphoric acid has also been successfully validated, yielding a retention time of approximately 6.0 minutes.[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Experimental Protocols

### Preparation of Mobile Phase (Methanol:Buffer)

- Phosphate Buffer (0.05M, pH 5.0): Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 0.05M solution. Adjust the pH to 5.0 using a suitable acid or base (e.g., phosphoric acid or potassium hydroxide).
- Mobile Phase Preparation: Mix methanol and the prepared phosphate buffer in a 70:30 volume/volume ratio.
- Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 10-15 minutes using sonication or vacuum degassing before use.[\[5\]](#)[\[7\]](#)

### Preparation of Standard Stock Solution

- Accurately weigh 10 mg of **Roxadustat** reference standard and transfer it to a 10 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
- Sonicate for 10 minutes to ensure complete dissolution.[\[1\]](#) This is the primary stock solution.

### Preparation of Calibration Standards

- Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase.
- A recommended linearity range is 2.5-25 µg/mL.[\[5\]](#)[\[6\]](#) For this range, prepare concentrations such as 2.5, 5, 10, 15, 20, and 25 µg/mL.

### Sample Preparation (Bulk Drug)

- Accurately weigh 10 mg of the **Roxadustat** active pharmaceutical ingredient (API).

- Transfer to a 100 mL volumetric flask and dissolve in the mobile phase to get a 100 µg/mL solution.
- From this solution, dilute to a final concentration within the calibration range (e.g., 10 µg/mL).  
[\[5\]](#)
- Filter the final solution through a 0.45 µm syringe filter before injection.[\[1\]](#)

For biological matrices like plasma or urine, sample pretreatment is necessary and typically involves protein precipitation or liquid-liquid extraction (LLE) followed by chromatographic separation.[\[8\]](#)[\[9\]](#)

## Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, LOD, LOQ, and robustness.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Summary of Validation Data

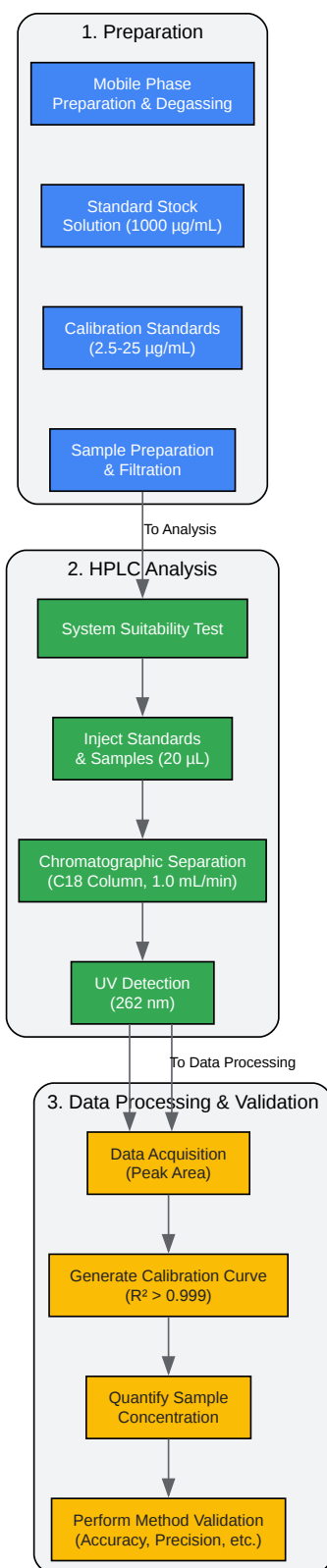
The following table summarizes typical quantitative results obtained during method validation.

Validation Parameter	Result
Linearity Range	2.5 - 25 µg/mL
Correlation Coefficient (R <sup>2</sup> )	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	Method Dependent (e.g., ~0.1 µg/mL)
Limit of Quantitation (LOQ)	Method Dependent (e.g., ~0.3 µg/mL)
Robustness	%RSD < 2% for minor changes in flow rate, pH, and mobile phase composition. <a href="#">[5]</a>

## Validation Protocols

- **Linearity:** A calibration curve is constructed by plotting the peak area against the concentration of the prepared standards. Linearity is confirmed if the correlation coefficient ( $R^2$ ) is  $\geq 0.999$ .[\[5\]](#)[\[6\]](#)
- **Accuracy:** Determined by the standard addition method at three concentration levels (e.g., 80%, 100%, and 120%).[\[5\]](#) The percentage recovery is calculated to assess accuracy.
- **Precision:**
  - **Repeatability (Intra-day Precision):** Assessed by analyzing a minimum of six replicate injections of the same standard concentration on the same day.
  - **Intermediate Precision (Inter-day Precision):** Assessed by analyzing the same sample on different days, by different analysts, or on different equipment. The relative standard deviation (%RSD) should be less than 2%.
- **Specificity:** The ability of the method to resolve the analyte peak from any potential interfering peaks (e.g., degradants, impurities, or excipients) is evaluated. Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions can be performed to demonstrate specificity.[\[5\]](#)[\[6\]](#)
- **LOD & LOQ:** These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
- **System Suitability:** Before sample analysis, system suitability is checked by injecting a standard solution multiple times. Parameters like theoretical plates, tailing factor, and %RSD of peak areas are monitored to ensure the system is performing adequately.

## Experimental Workflow Diagram



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Caption: Workflow for **Roxadustat** quantification using RP-HPLC.

## Conclusion

The RP-HPLC method described provides a reliable, accurate, and robust tool for the routine quality control and quantification of **Roxadustat**.<sup>[2][4]</sup> The method is straightforward, utilizing common reagents and columns, making it easily adaptable for most analytical laboratories involved in pharmaceutical analysis and drug development. The validation data confirms that the method's performance is well within the acceptable limits defined by ICH guidelines.

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- To cite this document: BenchChem. [HPLC method development for Roxadustat quantification]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10761877#hplc-method-development-for-roxadustat-quantification\]](https://www.benchchem.com/product/b10761877#hplc-method-development-for-roxadustat-quantification)

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